1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone typically involves the bromination and fluorination of a suitable phenolic precursor, followed by the introduction of an ethanone group. One common method includes:
Bromination: Starting with 3-fluoro-2-hydroxyacetophenone, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The fluorination step can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethanone Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-fluoro-2-oxophenyl)ethanone.
Reduction: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: 1-(5-Azido-3-fluoro-2-hydroxyphenyl)ethanone.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Fluoro-2-hydroxyphenyl)ethanone: Lacks the bromine atom, potentially altering its chemical properties and applications.
1-(5-Bromo-3-methyl-2-hydroxyphenyl)ethanone: The presence of a methyl group instead of fluorine can significantly change its chemical behavior and uses.
Uniqueness: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, which imparts distinct reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDFAKYVVDWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089706-28-4 | |
Record name | 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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